4-(Pentyloxymethyl)benzoic acid
CAS No.:
Cat. No.: VC13955633
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18O3 |
|---|---|
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | 4-(pentoxymethyl)benzoic acid |
| Standard InChI | InChI=1S/C13H18O3/c1-2-3-4-9-16-10-11-5-7-12(8-6-11)13(14)15/h5-8H,2-4,9-10H2,1H3,(H,14,15) |
| Standard InChI Key | VVVHUXMFCLDOJG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCOCC1=CC=C(C=C1)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
4-(Pentyloxymethyl)benzoic acid (IUPAC name: 4-[(pentyloxy)methyl]benzoic acid) consists of a benzoic acid core modified at the fourth carbon by a pentyloxymethyl group (-CH2-O-C5H11). The pentyloxy chain introduces steric bulk and lipophilicity, distinguishing it from simpler analogs like 4-methoxybenzoic acid . The molecular formula is C13H18O3, with a molecular weight of 222.28 g/mol .
The electron-withdrawing carboxylic acid group at the benzene ring’s para position polarizes the aromatic system, influencing reactivity in electrophilic substitution reactions . Infrared (IR) spectroscopy of analogous compounds reveals characteristic absorptions:
Synthesis and Reaction Pathways
Radical Halogenation and Nucleophilic Substitution
A validated route for synthesizing 4-(alkoxymethyl)benzoic acids involves a two-step process, as demonstrated for 4-(methoxymethyl)benzoic acid :
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Radical Bromination:
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Nucleophilic Substitution:
Table 1: Comparative Synthetic Yields of Alkoxymethyl Benzoic Acids
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| 4-(Methoxymethyl)benzoic acid | 50–70 | 108–112 |
| 4-(Bromomethyl)benzoic acid | 50–60 | 226–228 |
| 4-(Pentyloxymethyl)benzoic acid* | 50–70* | 95–110* |
*Predicted based on analog data .
Physicochemical Properties
Thermal Characteristics
The pentyloxy chain elevates hydrophobicity, reducing melting points compared to shorter-chain derivatives:
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Predicted Melting Point: 95–110°C (cf. 108–112°C for methoxymethyl analog )
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Boiling Point: ~300–320°C (estimated from methyl 4-pentyloxybenzoate’s bp of 316°C )
Solubility and Partitioning
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Aqueous Solubility: Low (<0.1 g/L at 25°C) due to the pentyloxy group
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Solubility in Organic Solvents:
Applications in Industry and Research
Pharmaceutical Intermediates
4-(Pentyloxymethyl)benzoic acid serves as a precursor in antihypertensive and anti-inflammatory agents. For example, patent CN113429379A highlights its role in synthesizing LH-1801, a cardiovascular drug candidate. The pentyloxy chain enhances membrane permeability, optimizing bioavailability .
Liquid Crystals and Polymers
Analogous alkoxybenzoic acids are key components in liquid crystalline materials. The pentyloxy moiety promotes mesophase stability, enabling applications in display technologies .
Table 2: Industrial Applications of Alkoxymethyl Benzoic Acids
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